2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene
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Overview
Description
H16O. It is a derivative of benzene and is characterized by the presence of methoxy and methyl groups attached to the benzene ring. This compound is known for its aromatic properties and is used in various applications in the fields of chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the methylation of thymol (2-isopropyl-5-methylphenol) using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene undergoes various chemical reactions, including:
Properties
CAS No. |
217301-18-3 |
---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene |
InChI |
InChI=1S/C16H24O/c1-12(2)7-6-8-14(4)15-10-9-13(3)11-16(15)17-5/h7,9-11,14H,6,8H2,1-5H3/t14-/m0/s1 |
InChI Key |
UUUJYNNOXLNYSR-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C)CCC=C(C)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)CCC=C(C)C)OC |
Origin of Product |
United States |
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